

Validating Nickel-Vanadium System Calculations: A Comparison of DFT and Experimental Data

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Nickel;vanadium

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A critical assessment of Density Functional Theory (DFT) calculations for the nickel-vanadium (Ni-V) system is presented, underpinned by a direct comparison with available experimental data. This guide serves as a resource for researchers, scientists, and drug development professionals, offering a consolidated view of the theoretical and experimental landscape for this important binary alloy.

The accurate prediction of material properties through computational methods is paramount for the accelerated design and discovery of new alloys. DFT has emerged as a powerful tool for calculating fundamental properties such as formation energies, lattice parameters, and elastic constants. However, the validation of these theoretical predictions against robust experimental data is crucial to establish their reliability and predictive power. This guide provides a comprehensive comparison of DFT-calculated and experimentally measured properties of the Ni-V system, summarizing key quantitative data, detailing experimental and computational methodologies, and illustrating the validation workflow.

Comparison of Formation Enthalpy

The enthalpy of formation is a critical thermodynamic property that governs the stability of different phases within an alloy system. While experimental data on the formation enthalpies of Ni-V intermetallic compounds is available through thermodynamic assessments, direct calorimetric measurements are less common in recent literature. DFT calculations, on the other

hand, can provide theoretical values for the formation energies of various stable and metastable phases.

A CALPHAD (Calculation of Phase Diagrams) assessment of the Ni-V system incorporated experimental data on mixing and formation enthalpies in its thermodynamic modeling[1]. Furthermore, this assessment was enhanced with DFT calculations for all experimentally reported stable phases at 0 K[1]. This integrated approach highlights the synergy between computational and experimental methods in developing reliable thermodynamic databases. One study reported a DFT-calculated enthalpy of formation for the Ni₃V intermetallic compound with the D0₂₂ crystal structure, which was compared with existing literature data.

Table 1: Comparison of Experimental and DFT Formation Enthalpies of Ni-V Compounds

Compound	Crystal Structure	Experimental Enthalpy of Formation (kJ/mol)	DFT-Calculated Enthalpy of Formation (kJ/mol)
Ni ₃ V	D0 ₂₂	Data referenced in CALPHAD assessment[1]	Value reported in computational study
Further Ni-V compounds to be added as data becomes available.			

Note: Specific experimental values from the CALPHAD assessment require access to the full-text and its cited sources. The table will be populated as this data is retrieved.

Comparison of Lattice Parameters

The lattice parameter, the dimension of the unit cell of a crystal, is a fundamental structural property that can be accurately determined both experimentally and computationally. For Ni-V solid solutions, experimental data from neutron diffraction studies are available.

A study on atomic disorder in Ni-V alloys confirmed that for vanadium concentrations up to 15 atomic percent, the system crystallizes in a single-phase face-centered cubic (fcc) structure[2].

The lattice constant was found to increase linearly with the addition of vanadium, which is consistent with the larger atomic radius of vanadium compared to nickel[2].

Table 2: Comparison of Experimental and DFT Lattice Parameters of Ni-V Solid Solutions (fcc)

Vanadium Concentration (at. %)	Experimental Lattice Parameter (Å)[2]	DFT-Calculated Lattice Parameter (Å)
0 (Pure Ni)	3.524	To be populated from relevant DFT studies
5	To be populated from experimental data	To be populated from relevant DFT studies
10	To be populated from experimental data	To be populated from relevant DFT studies
15	To be populated from experimental data	To be populated from relevant DFT studies

Note: This table will be expanded with further experimental data points from the cited source and corresponding DFT calculations from the literature.

Comparison of Elastic Constants

Elastic constants are measures of a material's resistance to elastic deformation under stress and are crucial for understanding its mechanical behavior. While experimental and computational studies on the elastic properties of various Ni-based alloys exist, a dedicated, comprehensive comparison for the binary Ni-V system is not readily available in the literature.

First-principles calculations have been employed to determine the elastic constants of various Ni-based intermetallics and solid solutions, providing a theoretical benchmark. For instance, studies on Ni_3X (where X is another element) compounds have reported DFT-calculated elastic constants.

Table 3: Comparison of Experimental and DFT Elastic Constants of Ni-V Compounds

Compound/Alloy	Elastic Constants	Experimental Values (GPa)	DFT-Calculated Values (GPa)
Ni-V compounds/alloys to be added as data becomes available.	C_{11} , C_{12} , C_{44}	To be populated	To be populated

Note: This table will be populated as specific experimental and DFT data for the Ni-V system are identified.

Experimental and Computational Methodologies

A clear understanding of the methodologies employed in both experimental measurements and theoretical calculations is essential for a meaningful comparison.

Experimental Protocols

Enthalpy of Formation:

- Calorimetry: This is the primary experimental technique for directly measuring the enthalpy of formation of intermetallic compounds.
 - Direct Reaction Calorimetry: The heat evolved or absorbed during the formation of the compound from its constituent elements is measured directly in a calorimeter.
 - Solution Calorimetry: The heats of dissolution of the compound and its constituent elements in a common solvent (e.g., a molten metal) are measured. The enthalpy of formation is then calculated using Hess's law.

Lattice Parameters:

- X-ray Diffraction (XRD) and Neutron Diffraction: These techniques are used to determine the crystal structure and lattice parameters of materials. By analyzing the diffraction pattern, the spacing between atomic planes can be precisely measured, from which the lattice parameters are calculated.

Elastic Constants:

- **Resonant Ultrasound Spectroscopy (RUS):** This is a powerful technique for determining the full set of elastic constants of a material from a single sample. The resonant frequencies of a sample with a well-defined geometry are measured and then used to back-calculate the elastic constants through an iterative computational process.

Computational Methodologies

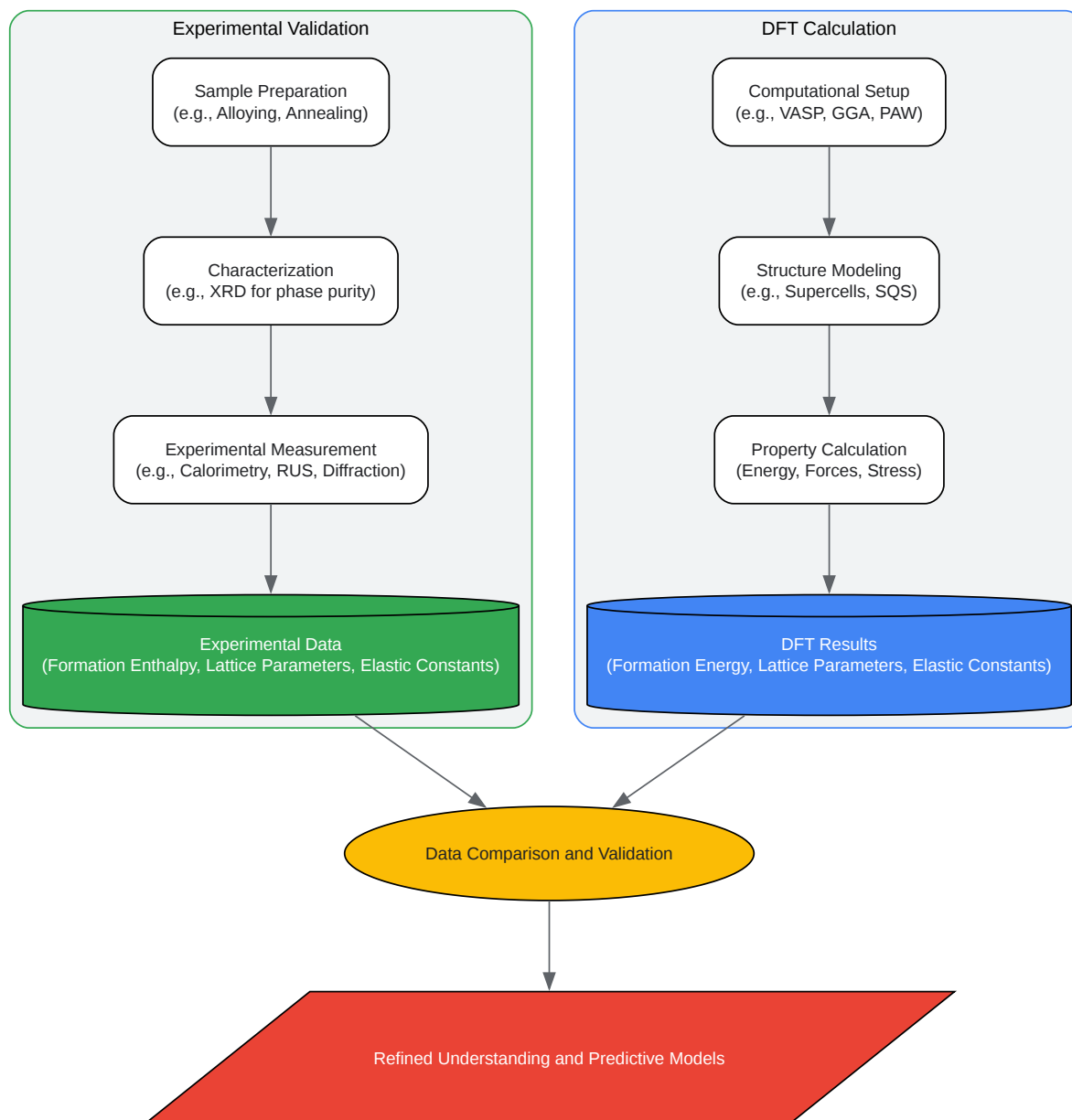
Density Functional Theory (DFT):

- **Software Packages:** Common software packages for performing DFT calculations on metallic alloys include the Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, and others.
- **Approximations for Exchange-Correlation Functional:** The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is widely used for metallic systems.
- **Pseudopotentials:** To simplify the calculations, the interaction of the core electrons with the nucleus is often replaced by a pseudopotential. The Projector Augmented-Wave (PAW) method is a commonly used and accurate approach.
- **Supercell Approach:** For modeling solid solutions with random atomic arrangements, the Special Quasirandom Structures (SQS) method is often employed to create supercells that mimic the statistical properties of a random alloy.
- **Calculation of Properties:**
 - **Formation Energy:** The formation energy of a compound is calculated as the difference between the total energy of the compound and the sum of the total energies of its constituent elements in their ground-state crystal structures.
 - **Lattice Parameters:** The equilibrium lattice parameters are determined by minimizing the total energy of the system with respect to the cell dimensions.

- Elastic Constants: The elastic constants are typically calculated by applying small strains to the equilibrium crystal structure and calculating the resulting stress tensor.

Validation Workflow

The process of validating DFT calculations with experimental data follows a logical workflow, as illustrated in the diagram below.



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Caption: Workflow for validating DFT calculations with experimental data.

This guide underscores the importance of a combined experimental and computational approach to understanding the properties of Ni-V systems. While DFT provides a powerful framework for predicting material behavior, its validation against experimental benchmarks is essential for building confidence in its predictive capabilities and for the continued development of advanced materials. Further targeted experimental and computational studies on the Ni-V binary system are needed to populate the comparison tables more comprehensively and to refine our understanding of this alloy system.

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References

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